1-(3-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a benzofuro ring, a pyrimidine ring, a phenyl ring, and a nitro group. These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups and rings. X-ray diffraction analysis could be used to confirm the molecular structure .Scientific Research Applications
- Pyrido[2,3-d]pyrimidines, including derivatives of 1-(3-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine, have demonstrated antiproliferative effects. These compounds inhibit cell growth and division, making them potential candidates for cancer therapy .
- Notably, certain derivatives exhibit promising activity against specific cancer cell lines, warranting further investigation .
- Some pyrido[2,3-d]pyrimidines, including our compound of interest, possess antimicrobial properties. These molecules may serve as novel agents against bacterial, fungal, or viral infections .
- Derivatives of pyrido[2,3-d]pyrimidines have been associated with anti-inflammatory and analgesic properties. These compounds could potentially alleviate pain and inflammation .
- Certain pyrido[2,3-d]pyrimidines exhibit hypotensive effects, which could be valuable for managing blood pressure .
- Derivatives of pyrido[2,3-d]pyrimidines have been investigated as inhibitors of protein kinases. For instance:
Antiproliferative Activity
Antimicrobial Properties
Anti-Inflammatory and Analgesic Effects
Hypotensive Activity
Inhibition of Protein Kinases
Promising Antiproliferative Agent
Mechanism of Action
properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O5/c27-22-21-20(18-11-4-5-12-19(18)31-21)24(14-15-7-6-10-17(13-15)26(29)30)23(28)25(22)16-8-2-1-3-9-16/h1-13H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHVIPLMJZIHJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC5=CC(=CC=C5)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione |
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